Humantenirine

概要

説明

科学的研究の応用

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one has several scientific research applications, including:

作用機序

Target of Action

Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens It’s worth noting that it’s often associated with the p450 metabolic pathway .

Mode of Action

The exact mode of action of this compound is not fully understood. It’s believed to interact with its targets, leading to various biochemical changes. For instance, Amantadine, a medication with a similar structure, is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . .

Biochemical Pathways

This compound is believed to be involved in various metabolic pathways, including demethylation, dehydrogenation, oxidation, and glucuronidation . These processes can lead to a wide range of downstream effects, potentially influencing various biological functions.

Pharmacokinetics

A study on rats showed that after oral administration of this compound, it was rapidly absorbed and metabolized . The half-life (t1/2) of this compound was found to be around 4.7 hours, and the bioavailability was calculated to be 1.2%

Result of Action

It’s known that this compound could upregulate the phosphorylation level of mapk3/1 and decrease atp content and mitochondrial membrane potential in hippocampal tissue . This suggests that this compound may have significant effects on cellular energy metabolism and signal transduction pathways.

生化学分析

Biochemical Properties

Humantenirine interacts with various enzymes, proteins, and other biomolecules. It is metabolized through pathways involving demethylation, dehydrogenation, oxidation, and glucuronidation . The nature of these interactions is complex and involves a wide range of biochemical reactions.

Cellular Effects

This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can upregulate the phosphorylation level of MAPK3/1 and decrease ATP content and mitochondrial membrane potential in hippocampal tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has high affinity with core targets, including MAPK3, SRC, MAPK1, NMDAR 2B and NMDAR 2A . These binding interactions with biomolecules lead to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in various metabolic pathways. As mentioned earlier, it undergoes metabolic processes such as demethylation, dehydrogenation, oxidation, and glucuronidation

Transport and Distribution

This compound is transported and distributed within cells and tissues. It and its metabolites are distributed widely in various tissues and highly in the liver and pancreas

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of humantenirine involves several steps, including the extraction of the compound from the root of Gelsemium elegans Benth. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and identify this compound

Industrial Production Methods

Industrial production of this compound is not widely established due to its toxicity and the complexity of its extraction process. The primary method remains the extraction from natural sources, which is labor-intensive and requires careful handling to avoid exposure to its toxic effects .

化学反応の分析

Types of Reactions

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one undergoes several types of chemical reactions, including:

Reduction: Although less common, reduction reactions can occur, involving the gain of electrons or hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving humantenirine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled laboratory conditions to ensure safety and accuracy .

Major Products Formed

The major products formed from these reactions include various metabolites identified through HPLC and MS analysis. These metabolites are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

類似化合物との比較

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one is structurally similar to other alkaloids found in Gelsemium elegans Benth, such as humantenine, gelsemine, and koumine . humantenirine is unique due to its specific toxicological profile and the distinct metabolic pathways it undergoes . The comparison highlights its uniqueness in terms of toxicity, metabolic stability, and potential therapeutic applications .

List of Similar Compounds

- Humantenine

- Gelsemine

- Koumine

- Gelsenicine

Conclusion

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one is a complex and highly toxic alkaloid with significant potential for scientific research. Its unique chemical properties and interactions with biological systems make it a valuable compound for studying alkaloid chemistry, developing new therapeutic agents, and understanding the mechanisms of toxicity and pharmacokinetics.

特性

IUPAC Name |

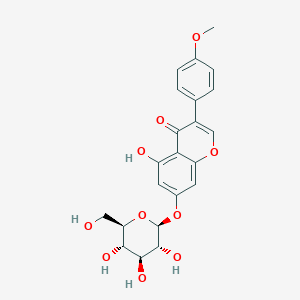

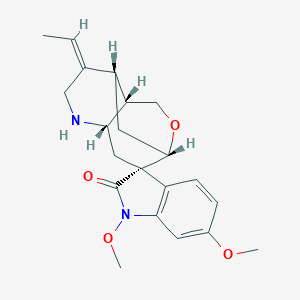

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORKKCARNQAZRJ-YHEJMRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82375-30-2 | |

| Record name | Humantenirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)